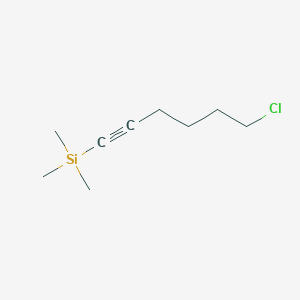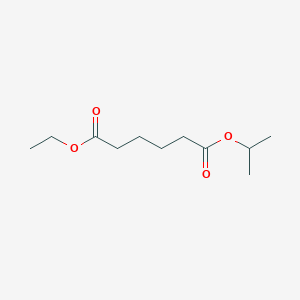![molecular formula C13H24N2O4 B3392652 (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid CAS No. 1217644-86-4](/img/structure/B3392652.png)
(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid
概要
説明
(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid is a compound of interest in various fields of chemistry and biology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a valuable intermediate in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the amino acid side chain. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then coupled with an appropriate amino acid derivative under peptide coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, reagents, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the amino acid side chain.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified piperidine rings.
科学的研究の応用
(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of peptides and peptidomimetics, which are important in studying protein-protein interactions and enzyme functions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions. The piperidine ring can interact with various molecular targets, influencing pathways involved in cellular signaling and metabolism .
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid: Similar structure with a butanoic acid side chain.
(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pentanoic acid: Similar structure with a pentanoic acid side chain.
(2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}hexanoic acid: Similar structure with a hexanoic acid side chain.
Uniqueness
The uniqueness of (2R)-2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid lies in its specific combination of the piperidine ring and the Boc-protected amino acid side chain. This structure provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry. Its ability to undergo selective deprotection and further functionalization enhances its utility in various applications.
特性
IUPAC Name |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGFHQWQKGPIV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217644-86-4 | |
| Record name | (R)-4-(2-Amino-2-carboxyethyl)piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methoxybenzo[d]oxazole](/img/structure/B3392587.png)
![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)
![3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3392603.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3392609.png)
![3-[(1Z)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B3392617.png)
![Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate](/img/structure/B3392633.png)



![9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one](/img/structure/B3392679.png)

